2'-Deoxyuridine-5'-monophosphate disodium salt
Descripción
Propiedades
Número CAS |
42155-08-8 |
|---|---|
Fórmula molecular |
C9H11N2Na2O8P |
Peso molecular |
352.15 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,5R)-3-hydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Clave InChI |
FXVXMLXAXVVONE-CDNBRZBRSA-L |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Otros números CAS |
42155-08-8 |
Pictogramas |
Irritant |
Números CAS relacionados |
964-26-1 (Parent) |
Secuencia |
U |
Origen del producto |
United States |
Métodos De Preparación
Enzymatic Synthesis
The most established and widely used method for preparing disodium 2'-deoxyuridylate involves enzymatic conversion processes, leveraging nucleotide metabolism enzymes.
- Starting Materials: Typically, deoxyuridine monophosphate (dUMP) or its precursors such as deoxyuridine diphosphate (dUDP) and deoxyuridine triphosphate (dUTP).
- Enzymes Involved: Ribonucleotide reductase converts uridine monophosphate (UMP) derivatives into deoxy forms. Thymidylate synthase catalyzes the methylation of dUMP to dTMP, but for disodium 2'-deoxyuridylate preparation, the reaction is stopped before methylation.
A representative enzymatic incubation mixture for converting deoxyuridine-5'-phosphate to labeled or purified disodium 2'-deoxyuridylate includes:
| Component | Concentration/Amount | Role |
|---|---|---|
| Deoxyuridine-5'-phosphate | Variable, typically micromolar | Substrate |
| Tetrahydrofolate (H4-folate) | ~126 mM | Cofactor for enzymatic reactions |
| 2-Mercaptoethanol | ~25 µmoles | Reducing agent |
| Alkaline phosphatase (optional) | ~20 units | For dephosphorylation if needed |
| Buffer (e.g., NH4HCO3) | 1 mM to 250 mM | pH stabilization |
The reaction is incubated at physiological temperatures (33-37°C) for 20-30 minutes, followed by purification steps such as DEAE-cellulose column chromatography to isolate disodium 2'-deoxyuridylate.
Chemical Synthesis and Isolation
Chemical synthesis routes are less common due to the complexity of the molecule but involve:
- Protection of hydroxyl groups on the sugar moiety.
- Phosphorylation at the 5' position using phosphorylating agents.
- Formation of the disodium salt by neutralization with sodium ions.
Purification typically involves chromatographic techniques such as ion-exchange chromatography to separate the product from by-products and unreacted materials.
Radiolabeled Compound Preparation
For research involving tracing DNA synthesis, radiolabeled disodium 2'-deoxyuridylate is prepared enzymatically using isotopically labeled formaldehyde and folate cofactors. The process includes:
- Incubation of deoxyuridine monophosphate with [^14C]- or [^11C]-labeled formaldehyde and tetrahydrofolate in buffered conditions.
- Rapid purification by DEAE-cellulose chromatography.
- Evaporation under reduced pressure to remove ammonium bicarbonate buffer.
This method yields high specific activity compounds used in DNA synthesis studies.
Purification Techniques
- Ion-Exchange Chromatography: DEAE-cellulose columns are standard for separating disodium 2'-deoxyuridylate from other nucleotides and enzymatic reaction components. Washing with low ionic strength buffer removes unbound substances, followed by elution with higher ionic strength buffer (e.g., 250 mM NH4HCO3).
- Evaporation and Buffer Exchange: To remove volatile buffers like ammonium bicarbonate, repeated evaporation and water addition cycles are employed under reduced pressure at controlled temperatures (80-90°C).
Research Findings and Data Summary
Enzymatic Reaction Conditions and Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Incubation Temperature | 33-37°C | Optimal for enzymatic activity |
| Incubation Time | 20-30 minutes | Sufficient for conversion |
| pH | ~7.0 - 7.4 | Maintained by ammonium bicarbonate buffer |
| Specific Activity (radiolabeled) | 15-30 Ci/mmol | For radiolabeled preparations |
| Purification yield | ~60-70% | After chromatography |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Synthesis | Conversion of dUMP using enzymes and cofactors | High specificity, mild conditions | Requires enzyme availability |
| Chemical Synthesis | Multi-step chemical phosphorylation | Potential for large-scale synthesis | Complex, lower selectivity |
| Radiolabeled Synthesis | Enzymatic method with isotopic labels | Enables tracing in biological systems | Requires radioactive materials |
Análisis De Reacciones Químicas
Types of Reactions: Disodium 2’-deoxyuridylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Uridine derivatives.
Reduction: Deoxyuridine.
Substitution: Various substituted uridine analogs.
Aplicaciones Científicas De Investigación
Disodium 2’-deoxyuridylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.
Biology: It plays a role in studying DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with DNA synthesis.
Industry: It is utilized in the production of diagnostic reagents and as a standard in analytical chemistry
Mecanismo De Acción
Disodium 2’-deoxyuridylate exerts its effects by mimicking the natural nucleotide, deoxyuridine monophosphate. It is incorporated into DNA during replication, leading to the inhibition of DNA synthesis. This compound targets enzymes such as thymidylate synthase, which is crucial for the synthesis of thymidine monophosphate from deoxyuridylate. By inhibiting this enzyme, Disodium 2’-deoxyuridylate disrupts the production of thymidine, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparación Con Compuestos Similares
5-Fluoro-2'-deoxyuridylate (5-FdUMP)
Structural differences : 5-FdUMP substitutes a fluorine atom at the 5-position of the uracil ring, altering electronic and steric properties.
Functional impact :
- Acts as a suicide inhibitor of thymidylate synthase by forming a stable ternary complex with TS and CH₂FH₄, blocking dTMP synthesis .
- Therapeutic use : Basis for fluoropyrimidine drugs (e.g., 5-fluorouracil) in colorectal cancer. Tumors with high TS activity or low CH₂FH₄ cofactor availability show resistance to 5-FdUMP .
- Binding affinity: Varies between 0.16–1.68 pmol/g tissue in xenograft models, correlating with drug responsiveness .
2'-Deoxyuridine (dUrd)
Structural differences : Lacks the 5'-phosphate group, rendering it a nucleoside rather than a nucleotide.
Functional impact :
Uridine Monophosphate Disodium Salts (2'/3'-UMP)
Structural differences : Contains ribose instead of 2'-deoxyribose, making it RNA-specific.
Functional impact :
- No role in DNA synthesis; primarily involved in RNA biosynthesis and pyrimidine salvage pathways.
- Enzymatic discrimination: Ribonucleotide reductase cannot convert UMP to dUMP, limiting cross-reactivity in DNA repair .
Comparative Data Table
Research Findings and Mechanistic Insights
- Enzyme kinetics : dUMP labeling in drug-treated cells reaches steady-state within 2 hours, reflecting equilibration with expanded cellular pools .
- Cofactor dependence: In fluoropyrimidine-resistant tumors, maximum TS inhibition by 5-FdUMP requires exogenous CH₂FH₄, unlike responsive tumors .
- Isotopic studies : Tritium transfer from CH₂FH₄ to dUMP confirms the methyl group of thymidylate originates from tetrahydrofolate, underscoring dUMP’s centrality in one-carbon metabolism .
Clinical and Research Implications
Actividad Biológica
Disodium 2'-deoxyuridylate, commonly referred to as deoxyuridine monophosphate (dUMP), is a crucial nucleotide in the biosynthesis of DNA. It plays a significant role in cellular metabolism and has implications in various biological processes, particularly in the context of cancer treatment and nucleotide metabolism.
Chemical Structure and Biosynthesis
dUMP is a pyrimidine nucleotide that consists of a uracil base attached to a deoxyribose sugar with one phosphate group. Its structural formula can be represented as follows:
The biosynthesis of dUMP occurs from uridine monophosphate (UMP) through the action of ribonucleotide reductase, which reduces UMP to deoxyuridine diphosphate (dUDP). Subsequently, dUDP is converted to dUMP via the action of nucleoside diphosphate kinase.
Biological Functions
-
Precursor for DNA Synthesis :
- dUMP serves as the precursor for deoxythymidine monophosphate (dTMP), which is synthesized by thymidylate synthase. This reaction is critical for DNA replication and repair processes, as dTMP is necessary for the synthesis of thymidine triphosphate (dTTP), an essential building block for DNA.
-
Role in Pyrimidine Metabolism :
- dUMP is involved in the metabolic pathway of pyrimidines, which are vital for nucleic acid synthesis. The regulation of dUMP levels is crucial for maintaining the balance between deoxyribonucleotides required for DNA synthesis.
-
Interaction with Chemotherapeutic Agents :
- dUMP's role becomes particularly significant in cancer therapy, especially concerning 5-fluorouracil (5-FU). 5-FU acts by inhibiting thymidylate synthase, leading to reduced dTMP production from dUMP. This inhibition disrupts DNA synthesis in rapidly dividing cancer cells, making it an effective chemotherapeutic agent.
1. Interaction with 5-Fluorouracil
A study highlighted that 5-FU competes with dUMP for binding to thymidylate synthase, effectively reducing the synthesis of dTMP and leading to cytotoxic effects in tumor cells. The study found that the presence of supplemental thymidine could rescue S-phase arrest in cells treated with 5-FU, indicating that dUMP levels directly influence the efficacy of this chemotherapy drug .
2. Uracil Misincorporation and Genotoxicity
Research has shown that improper incorporation of uracil into DNA can lead to replication fork instability and double-strand breaks (DSBs). In experiments with uracil DNA glycosylase (UNG) deficient cells, increased levels of DSBs were observed when treated with pemetrexed, a drug that indirectly affects dUMP metabolism by inhibiting thymidylate synthase . This underscores the importance of maintaining proper dUMP levels to prevent genotoxicity.
Data Table: Comparison of Biological Activities
| Biological Activity | Description | Implication |
|---|---|---|
| Precursor for DNA Synthesis | Converts to dTMP via thymidylate synthase | Essential for cell proliferation |
| Interaction with Chemotherapy | Inhibition by 5-FU leads to reduced dTMP production | Effective against cancer cells |
| Role in Genotoxicity | Misincorporation leads to DSBs and genomic instability | Potential target for cancer therapy |
Q & A
Basic Research Questions
Q. How can researchers synthesize and purify disodium 2'-deoxyuridylate for biochemical assays?
- Methodological Answer : Synthesis typically involves phosphorylation of 2'-deoxyuridine using controlled enzymatic or chemical phosphorylation methods. Purification is achieved via ion-exchange chromatography or reverse-phase HPLC, ensuring removal of unreacted nucleotides and salts. Purity verification requires HPLC with UV detection (A250/A260 and A280/A260 ratios) and mass spectrometry for molecular confirmation . Storage at -20°C in anhydrous conditions preserves stability, as hygroscopicity may alter salt composition .
Q. What analytical techniques are essential for characterizing disodium 2'-deoxyuridylate’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) confirms nucleotide structure and phosphorylation sites. High-resolution mass spectrometry (HRMS) validates molecular weight and sodium counterion stoichiometry. Purity assessment combines UV spectroscopy (absorbance ratios) and ion-pair chromatography to detect degradation products like free phosphate or nucleobases .
Q. How should buffer systems be optimized for enzymatic studies involving disodium 2'-deoxyuridylate?
- Methodological Answer : Use phosphate-based buffers (e.g., sodium phosphate dibasic, Na₂HPO₄) at physiological pH (6.0–8.0) to maintain nucleotide solubility and enzyme activity. Ensure ionic strength does not exceed 150 mM to prevent interference with nucleotide-enzyme binding. Pre-test buffer compatibility with downstream assays (e.g., thymidylate synthase activity) to avoid false negatives .
Advanced Research Questions
Q. How can factorial experimental designs improve the study of disodium 2'-deoxyuridylate’s role in DNA synthesis inhibition?
- Methodological Answer : A 2³ factorial design (e.g., varying nucleotide concentration, pH, and enzyme activity) identifies synergistic effects on thymidylate synthase inhibition. Statistical tools like Design Expert® analyze interactions between variables, enabling optimization of inhibition kinetics. Include control arms with analogs (e.g., 5-fluoro-2'-deoxyuridylate) to benchmark efficacy .
Q. What strategies resolve contradictions in disodium 2'-deoxyuridylate’s teratogenicity data across in vitro and in vivo models?
- Methodological Answer : Address zinc depletion artifacts by supplementing cell culture or animal diets with zinc (e.g., 1,000 ppm). Compare cytotoxicity in zinc-deficient vs. zinc-replete models to isolate EDTA-mediated effects. Use calcium disodium EDTA as a negative control to differentiate metal chelation from intrinsic nucleotide toxicity .
Q. How do researchers quantify nucleotide-enzyme binding affinities using disodium 2'-deoxyuridylate in competitive inhibition assays?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measures binding kinetics (Kd, kon/koff). Pre-equilibrate enzyme (e.g., thymidylate synthase) with disodium 2'-deoxyuridylate and titrate with a fluorescent probe (e.g., FdUMP). Data fitting via nonlinear regression (e.g., GraphPad Prism) distinguishes competitive vs. noncompetitive inhibition .
Q. What protocols ensure reproducibility in cross-laboratory studies of disodium 2'-deoxyuridylate’s metabolic stability?
- Methodological Answer : Standardize sample preparation (lyophilization to constant weight) and storage conditions (-20°C in argon-sealed vials). Validate assays via inter-laboratory ring tests using reference standards (e.g., USP-grade sodium phosphate buffers). Report detailed metadata, including lot numbers of reagents and equipment calibration logs .
Methodological Guidelines for Data Analysis
- Contradiction Handling : When conflicting data arise (e.g., variable enzyme inhibition rates), apply sensitivity analysis to identify outlier conditions (e.g., pH drift, metal contaminants) .
- Ethical Reporting : Adhere to FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable. Reference established ethical codes (e.g., ACS guidelines) for data transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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